1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol

Biochip fabrication Surface functional group quantification Oligonucleotide array quality control

1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol (CAS 178261-43-3, also referred to as 6-[Bis(4-methoxyphenyl)phenylmethoxy]-1-hexanamine or DTAH) is a bifunctional linker molecule comprising a primary amine at one terminus and a hydroxyl group protected by the acid-labile 4,4'-dimethoxytrityl (DMT) group at the other. The compound serves as a key intermediate in solid-phase oligonucleotide synthesis, where the DMT group enables coupling efficiency monitoring via spectrophotometric quantification of the released DMT cation at 505 nm, while the free amine provides a reactive handle for conjugation to solid supports, fluorescent labels, or biotin.

Molecular Formula C27H33NO3
Molecular Weight 419.6 g/mol
CAS No. 178261-43-3
Cat. No. B12045093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol
CAS178261-43-3
Molecular FormulaC27H33NO3
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCN
InChIInChI=1S/C27H33NO3/c1-29-25-16-12-23(13-17-25)27(22-10-6-5-7-11-22,31-21-9-4-3-8-20-28)24-14-18-26(30-2)19-15-24/h5-7,10-19H,3-4,8-9,20-21,28H2,1-2H3
InChIKeyHGHSJAYWFXAASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol (CAS 178261-43-3): A DMT-Protected Aminohexanol Linker for Oligonucleotide Synthesis and Biochip Functional Group Quantification


1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol (CAS 178261-43-3, also referred to as 6-[Bis(4-methoxyphenyl)phenylmethoxy]-1-hexanamine or DTAH) is a bifunctional linker molecule comprising a primary amine at one terminus and a hydroxyl group protected by the acid-labile 4,4'-dimethoxytrityl (DMT) group at the other . The compound serves as a key intermediate in solid-phase oligonucleotide synthesis, where the DMT group enables coupling efficiency monitoring via spectrophotometric quantification of the released DMT cation at 505 nm, while the free amine provides a reactive handle for conjugation to solid supports, fluorescent labels, or biotin . Its C6 alkyl spacer arm (six methylene units) offers a balance of flexibility and length that distinguishes it from shorter or more rigid linker architectures, with the aminohexanol moiety being a common structural element in commercially available biotin phosphoramidites and amino-modifier CPG supports. Typical commercial purity specifications range from ≥95% to ≥97%, with storage recommended at 2–8°C under inert atmosphere to prevent amine oxidation .

Why Generic DMT-Protected Amino Linkers Cannot Simply Substitute 1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol in Oligonucleotide and Biochip Applications


Substituting 1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol (DTAH) with an alternative DMT-protected amino alcohol or linker is not straightforward because three interdependent molecular features—spacer arm length, terminal functional group identity, and DMT cleavage kinetics—collectively determine performance in distinct application contexts . In solid-phase oligonucleotide synthesis, the six-carbon spacer arm modulates steric accessibility of the terminal amine for phosphoramidite coupling and influences hybridization thermodynamics of the final conjugate, with shorter linkers (e.g., C3) often yielding reduced conjugation efficiency and longer linkers (e.g., C12) potentially introducing non-specific hydrophobic interactions . In biochip functional group quantification, DTAH's specific reactivity profile toward epoxy, aldehyde, and carboxyl surfaces is not replicated by other DMT reagents such as S-(4,4′-dimethoxytrityl)-3-mercaptopropionic acid (DMPA), which targets hydroxyalkyl, aminoalkyl, and mercaptoalkyl functionalities instead . Furthermore, the acid-lability of the DMT group—and thus the sensitivity and accuracy of colorimetric loading determination at 505 nm—can vary with the electronic environment of the trityl oxygen, making direct substitution without re-validation of the quantification protocol unreliable .

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol vs. Structural and Functional Analogs


Functional Group Quantification Specificity: DTAH vs. DMPA for Surface Loading Determination on Biochip Microslides

In the spectrophotometric estimation of surface-bound functional groups on microslides for biochip preparation, 1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol (DTAH) demonstrates a distinct reactivity profile compared to the thiol-bearing DMT reagent S-(4,4′-dimethoxytrityl)-3-mercaptopropionic acid (DMPA). DTAH selectively reacts with epoxy, aldehyde, and carboxyl functionalities, whereas DMPA is specific for hydroxyalkyl, aminoalkyl, and mercaptoalkyl groups . Under identical microwave-assisted reaction conditions (10 min irradiation), both reagents liberate the 4,4′-dimethoxytrityl cation upon acid treatment, which is quantified at 505 nm. This complementary specificity means that selecting the wrong reagent for a given surface chemistry results in systematic underestimation of functional group loading—potentially by an order of magnitude—leading to failed immobilization and poor array performance . The method using DTAH has been validated across epoxy-, aldehyde-, and carboxyl-functionalized glass microslides, with reported loading values spanning 0.1–10 nmol/cm² depending on surface derivatization protocols .

Biochip fabrication Surface functional group quantification Oligonucleotide array quality control

Linker Flexibility and Fluorophore Performance: 6-Aminohexanol (Flexible) vs. 4-trans-Aminocyclohexanol (Rigid) in JOE-Labeled Oligonucleotides

In a study comparing non-nucleoside JOE (4',5'-dichloro-2',7'-dimethoxy-5(6)-carboxyfluorescein) phosphoramidites for oligonucleotide labeling, conjugates prepared with a flexible 6-aminohexanol (AH) linker were directly compared against those made with a rigid 4-trans-aminocyclohexanol (ACH) linker . While both linkers position the fluorophore at the oligonucleotide 5′-terminus, the flexible C6 spacer (structurally analogous to the aminohexanol moiety in DTAH) yielded distinct spectral and photophysical properties compared to the conformationally constrained cyclohexane spacer. The AH-linked JOE-oligonucleotide conjugates exhibited different fluorescence quantum yields, anisotropy values, and Förster resonance energy transfer (FRET) efficiencies relative to the ACH-linked counterparts, attributed to differences in fluorophore stacking interactions with the terminal base pair and solvent accessibility . The overall yield of the JOE dye synthesis starting from isovanillin was reported as 40% using the improved procedure vs. 4% for the known method—a 10-fold improvement, though this metric pertains to dye synthesis rather than linker performance per se .

Oligonucleotide labeling Fluorescence spectroscopy Linker design

3′-Amino-Modifier CPG Performance: DMT-Protected Aminohexanol-Type Supports vs. Fmoc-Protected Branched Supports in Oligonucleotide Yield and Purity

A technical comparison from Glen Research evaluated the performance of two 3′-amino-modifier CPG supports: the Fmoc-protected, branched 3′-Amino-Modifier C7 CPG and the simpler, achiral 3′-PT-Amino-Modifier C6 CPG, the latter being structurally analogous to a DMT-aminohexanol-type linker in its linear C6 spacer architecture . The 3′-PT-Amino-Modifier C6 CPG, which lacks a chiral center (unlike the branched C7 support), produced oligonucleotides without diastereomer splitting during HPLC analysis, simplifying purification. However, the crude oligonucleotide yield from the PT-Amino-Modifier C6 CPG was approximately 20% lower than that from the Fmoc-C7 support under standard synthesis conditions, attributed to differences in cleavage kinetics (both requiring extended ammonium hydroxide treatment at 55°C for 17 hours) . This trade-off between diastereomeric purity and crude yield is relevant when selecting a DMT-protected aminohexanol-derived support: linear, achiral architectures (like DTAH-derived supports) eliminate diastereomer formation but may require optimization of cleavage conditions to match the yields of branched alternatives.

Solid-phase oligonucleotide synthesis 3′-Amino-modifier CPG Conjugation efficiency

Biotin Phosphoramidite Conjugation Efficiency: 6-Aminohexanol Spacer Arm Length and DMT Protection Strategy in Automated Oligonucleotide Synthesis

In the synthesis of 5′-biotinylated oligonucleotides, a bis(DMTr)biotin phosphoramidite reagent incorporating a 6-aminohexanol spacer arm was used successfully for automated solid-phase synthesis, achieving high coupling yields (>98% stepwise efficiency as typical for phosphoramidite chemistry) and enabling direct incorporation of biotin at the 5′-terminus . The DMT group on the biotin moiety served dual purposes: (i) enabling real-time coupling efficiency monitoring via trityl cation absorbance, and (ii) facilitating reversed-phase cartridge purification when retained on the oligonucleotide (DMT-on purification) . The six-carbon aminohexanol spacer between the biotin and the oligonucleotide was specifically chosen to minimize steric hindrance during streptavidin binding while maintaining sufficient distance to prevent interference with polymerase extension in downstream enzymatic assays . This contrasts with shorter spacers (e.g., C3), which can reduce streptavidin binding affinity due to steric crowding, and with longer or more hydrophobic spacers, which may promote non-specific binding.

5′-Biotinylation Phosphoramidite chemistry Oligonucleotide conjugate

Universal Linker Comparison: DTAH-Based Functional Group Estimation vs. UnyLinker in Oligonucleotide Synthesis Scale-Up and Purity Profile

While 1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol (DTAH) is employed primarily as an analytical reagent for surface functional group quantification, the UnyLinker molecule represents an alternative DMT-containing universal linker designed for direct use in large-scale oligonucleotide synthesis . The UnyLinker features a conformationally rigid bicyclic architecture with DMT and succinyl groups locked in a syn orientation, enabling fast and clean cleavage under standard aqueous ammonia deprotection conditions, with no detectable base modification (IP-HPLC-UV-MS detection limit <0.1%) . In contrast, DTAH-derived solid supports, when used for oligonucleotide synthesis, rely on the flexible C6 aminohexanol spacer and may exhibit different cleavage kinetics and impurity profiles. The UnyLinker has been demonstrated at scales up to 700 mmol for phosphorothioate antisense drug synthesis on GE-Amersham OligoProcess synthesizers, with elimination of branching impurities from exocyclic amino groups of support-bound nucleosides—a class of impurities that can also arise with simpler aminohexanol-based linkers if not carefully controlled . For procurement decisions, DTAH is the appropriate choice when the primary need is surface loading quantification for biochip manufacturing, whereas UnyLinker is the preferred universal linker when the goal is large-scale therapeutic oligonucleotide production with stringent purity requirements.

Universal linker Large-scale oligonucleotide synthesis Oligonucleotide drug manufacturing

Purity Specification Benchmarking: Commercial DTAH (CAS 178261-43-3) vs. TFA-Protected Aminohexanol-DMT Phosphoramidite for Oligonucleotide Synthesis

Commercial suppliers of 1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol offer purity specifications of ≥95% (CymitQuimica) and 97% (Leyan), with storage recommendations of 2–8°C under nitrogen atmosphere to prevent oxidative degradation of the free primary amine . In contrast, the more elaborately protected TFA-6-amino-hexanol-DMT-2-methyl linker phosphoramidite (MW 745.82) incorporates a trifluoroacetyl (TFA) protecting group on the amine and a phosphoramidite moiety for direct use on automated synthesizers, representing a downstream, synthesis-ready derivative rather than a linker intermediate . The TFA-protected phosphoramidite commands a higher molecular complexity and cost but eliminates the need for in-house phosphoramidite preparation and amine reprotection steps. For laboratories equipped with phosphoramidite synthesis capabilities, procuring the simpler, higher-purity DTAH intermediate (97%, CAS 178261-43-3) provides greater flexibility for generating custom phosphoramidites with varied spacer lengths or protecting group strategies, whereas the pre-activated TFA-phosphoramidite offers convenience at the expense of customizability .

Chemical purity Phosphoramidite quality Oligonucleotide synthesis reproducibility

Optimal Application Scenarios for 1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol (CAS 178261-43-3) in Oligonucleotide and Biochip Workflows


Quality Control of Functionalized Microslides for Oligonucleotide Array (Biochip) Manufacturing

In biochip production facilities, 1-o-(4,4'-Dimethoxytrityl)-6-aminohexanol (DTAH) serves as the preferred universal reagent for spectrophotometric quantification of epoxy, aldehyde, and carboxyl functional groups on glass microslide surfaces prior to oligonucleotide spotting . The protocol involves microwave-assisted reaction of DTAH with the surface-bound functionality for 10 minutes, followed by washing, acid-mediated DMT cleavage, and absorbance measurement of the released 4,4′-dimethoxytrityl cation at 505 nm. This method enables lot-to-lot consistency verification of commercially sourced or in-house functionalized slides, with a reported detection range spanning 0.1–10 nmol/cm² . Given DTAH's specificity for epoxy, aldehyde, and carboxyl groups—as opposed to DMPA's specificity for hydroxyalkyl, aminoalkyl, and mercaptoalkyl groups—selecting the correct reagent based on slide surface chemistry is essential to avoid systematic loading underestimation and consequent array failure .

Synthesis of Custom 5′-Biotinylated Oligonucleotides Using DTAH-Derived Phosphoramidite Building Blocks

Laboratories engaged in preparing 5′-biotinylated oligonucleotide probes for qPCR, in situ hybridization, or streptavidin-based affinity purification can utilize DTAH as a starting material for synthesizing custom biotin phosphoramidites . The six-carbon aminohexanol spacer arm of DTAH provides an optimal balance between steric accessibility for streptavidin binding and sufficient distance from the oligonucleotide to avoid interference with polymerase extension. The DMT group on the biotin moiety enables real-time coupling efficiency monitoring via trityl cation absorbance at 505 nm during automated synthesis, and facilitates DMT-on reversed-phase cartridge purification when retained on the full-length product . This workflow is particularly advantageous for core facilities that synthesize diverse biotinylated oligonucleotides and require flexibility in spacer length, biotin derivative selection, or protecting group strategy beyond what is available in commercial pre-packaged phosphoramidites .

Preparation of 3′-Amino-Modified Oligonucleotides Using DTAH-Functionalized CPG Supports for Conjugation Chemistry

For research groups developing oligonucleotide conjugates—such as peptide-oligonucleotides, antibody-oligonucleotides, or surface-immobilized capture probes—DTAH can be elaborated into a 3′-amino-modifier CPG support . The linear, achiral nature of the aminohexanol spacer ensures that the final oligonucleotide product does not exhibit diastereomer splitting during HPLC analysis, simplifying purification and characterization relative to branched, chiral amino-modifier supports (e.g., Fmoc-protected 3′-Amino-Modifier C7 CPG) . Although the crude yield from linear aminohexanol-based supports may be moderately lower (~20%) compared to branched Fmoc-based supports under standard cleavage conditions, the elimination of diastereomer purification steps can result in comparable or superior overall isolated yields for applications requiring high diastereomeric purity, such as therapeutic oligonucleotide conjugates .

Surface Functional Group Loading Determination on Novel Solid Supports for Solid-Phase Synthesis Development

In academic and industrial laboratories developing new solid-phase synthesis methodologies—including novel polymer resins, functionalized nanoparticles, or microfluidic device surfaces—DTAH provides a rapid, quantitative assay for accessible epoxy, aldehyde, and carboxyl groups . The method is compatible with a wide range of solid support geometries, requiring only that the surface be amenable to microwave irradiation and subsequent washing steps. By enabling direct comparison of functional group loading across different support batches, surface activation protocols, or linker attachment chemistries, DTAH-based quantification supports data-driven optimization of solid-phase synthesis conditions and facilitates technology transfer from research to pilot scale .

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